molecular formula C24H25N5O2S B2578090 2-({2-ethyl-6-[(4-methylphenyl)methyl]-7-oxo-2H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-(2-methylphenyl)acetamide CAS No. 932284-44-1

2-({2-ethyl-6-[(4-methylphenyl)methyl]-7-oxo-2H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-(2-methylphenyl)acetamide

Cat. No.: B2578090
CAS No.: 932284-44-1
M. Wt: 447.56
InChI Key: DKDPMECCLAIVFO-UHFFFAOYSA-N
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Description

This compound is a pyrazolo[4,3-d]pyrimidine derivative featuring a sulfanyl acetamide moiety. Its structure includes a 2-ethyl group on the pyrazole ring, a 4-methylbenzyl substituent at position 6, and a 2-methylphenyl acetamide group linked via a sulfur atom at position 3.

Properties

IUPAC Name

2-[2-ethyl-6-[(4-methylphenyl)methyl]-7-oxopyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl-N-(2-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N5O2S/c1-4-28-14-20-22(27-28)23(31)29(13-18-11-9-16(2)10-12-18)24(26-20)32-15-21(30)25-19-8-6-5-7-17(19)3/h5-12,14H,4,13,15H2,1-3H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKDPMECCLAIVFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C2C(=N1)C(=O)N(C(=N2)SCC(=O)NC3=CC=CC=C3C)CC4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({2-ethyl-6-[(4-methylphenyl)methyl]-7-oxo-2H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-(2-methylphenyl)acetamide typically involves multi-step organic reactions The initial step often includes the formation of the pyrazolo[4,3-d]pyrimidine core through cyclization reactions

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the implementation of green chemistry principles to minimize waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

2-({2-ethyl-6-[(4-methylphenyl)methyl]-7-oxo-2H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-(2-methylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the molecule.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a sulfoxide or sulfone derivative, while reduction could produce a more saturated analog of the original compound.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-({2-ethyl-6-[(4-methylphenyl)methyl]-7-oxo-2H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-(2-methylphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate the activity of these targets, leading to changes in cellular pathways and physiological effects. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural analogues differ primarily in substituents on the heterocyclic core and acetamide moiety. Key comparisons include:

Compound Name Core Structure R1 (Position 6) R2 (Acetamide) Key Properties/Activities Reference
Target Compound Pyrazolo[4,3-d]pyrimidine 4-Methylbenzyl 2-Methylphenyl High lipophilicity; potential kinase inhibition due to sulfanyl linkage
2-{[1-Ethyl-6-(4-fluorobenzyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl}-N-(2-furylmethyl)acetamide Pyrazolo[4,3-d]pyrimidine 4-Fluorobenzyl 2-Furylmethyl Enhanced electronegativity (fluorine); reduced metabolic stability
2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(2,3-dichlorophenyl)acetamide Pyrimidine N/A 2,3-Dichlorophenyl Halogen bonding potential; higher cytotoxicity in cancer cell lines
2-((3-Methyl-4-oxo-7-(p-tolyl)-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2-methoxy-5-methylphenyl)acetamide Thieno[3,2-d]pyrimidine 4-Methylphenyl 2-Methoxy-5-methylphenyl Improved solubility (methoxy group); moderate kinase inhibition

Key Observations :

Substituent Impact on Lipophilicity : The 4-methylbenzyl group in the target compound increases lipophilicity compared to the 4-fluorobenzyl analogue, which may enhance tissue penetration but reduce aqueous solubility .

Electrophilicity and Reactivity : The sulfanyl acetamide group in the target compound exhibits moderate electrophilicity, as inferred from glutathione (GSH) conjugation studies in structurally similar molecules . In contrast, dichlorophenyl analogues (e.g., compound in ) show higher electrophilicity, correlating with increased cytotoxicity.

Synthetic Efficiency : Microwave-assisted synthesis (e.g., ) achieves higher yields (80–90%) compared to conventional methods (60–70% in ), suggesting optimization opportunities for the target compound’s preparation .

Physicochemical and Spectroscopic Data
  • NMR Characterization : The target compound’s 1H NMR spectrum would likely show resonances for the ethyl group (δ ~1.2–1.5 ppm), methylbenzyl protons (δ ~2.3–2.5 ppm), and acetamide NH (δ ~10.1 ppm), consistent with data for analogues in .
  • Mass Spectrometry : Expected molecular ion [M+H]+ at m/z ~520 (calculated for C₂₈H₂₉N₅O₂S), aligning with derivatives in .

Biological Activity

The compound 2-({2-ethyl-6-[(4-methylphenyl)methyl]-7-oxo-2H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-(2-methylphenyl)acetamide is a complex organic molecule that belongs to the class of pyrazolo[4,3-d]pyrimidines. This class of compounds has garnered attention due to its diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This article aims to explore the biological activity of this specific compound by reviewing relevant research findings and case studies.

Chemical Structure and Properties

The molecular formula for this compound is C25H27N5O4SC_{25}H_{27}N_{5}O_{4}S, with a molecular weight of 493.6 g/mol. The structure includes a pyrazolo[4,3-d]pyrimidine core, which is known for its pharmacological significance. The presence of a sulfanyl group and various aromatic substituents enhances its potential biological activity.

PropertyValue
Molecular FormulaC₃₈H₄₃N₅O₄S
Molecular Weight493.6 g/mol
StructurePyrazolo[4,3-d]pyrimidine core with sulfanyl and acetamide moieties

Anticancer Activity

Research indicates that derivatives of pyrazolo[4,3-d]pyrimidines exhibit promising anticancer properties. A study highlighted that similar compounds demonstrated significant cytotoxicity against various cancer cell lines such as MCF7 (breast cancer) and HCT116 (colon cancer) with IC50 values in the low micromolar range. For instance:

  • Compound A : IC50 = 0.39 ± 0.06 μM against HCT116
  • Compound B : IC50 = 1.88 ± 0.11 μM against MCF7

These findings suggest that the compound may also possess similar anticancer activity due to its structural similarities.

Anti-inflammatory Activity

The pyrazolo[4,3-d]pyrimidine scaffold has been associated with anti-inflammatory effects. Compounds within this class have shown to inhibit pro-inflammatory cytokines and enzymes such as COX-2. This suggests that the compound may be explored for therapeutic applications in inflammatory diseases.

Antimicrobial Activity

A study examining antimicrobial properties found that pyrazole derivatives exhibited activity against various bacterial strains including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 31.25 to 62.5 µg/mL for different derivatives, indicating potential effectiveness against infections.

Case Studies and Research Findings

  • Anticancer Screening : A novel anticancer compound was identified through screening a drug library on multicellular spheroids, demonstrating the potential efficacy of pyrazole derivatives in cancer therapy .
  • Mechanistic Studies : Research focused on understanding the mechanism of action revealed that these compounds may induce apoptosis in cancer cells through mitochondrial pathways .
  • Biochemical Pathway Exploration : The compound could serve as a tool for studying specific biological pathways due to its unique structural features .

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